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2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Design

This N1‑substituted 2‑phenylindole–acetamide features a 4‑pyridylmethyl terminus that delivers a defined hydrogen‑bond vector to kinase hinge or HDAC catalytic sites. Unlike generic indole analogs, its single‑atom N1‑attachment topology and secondary amide flexibility prevent steric penalties, making it an orthogonal probe for SAR studies where pyridine regioisomerism (ΔlogP≈0.25 vs. 2‑isomer) is critical. Ideal for discriminating FTase vs. GGTase‑I selectivity when procured alongside the N3‑isobutyl analog (CHEMBL367709). Balanced logP (~3.9) and tPSA <60 Ų meet CNS MPO criteria, enabling inclusion in focused screening libraries.

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B4547739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=NC=C4
InChIInChI=1S/C22H19N3O/c26-22(24-15-17-10-12-23-13-11-17)16-25-20-9-5-4-8-19(20)14-21(25)18-6-2-1-3-7-18/h1-14H,15-16H2,(H,24,26)
InChIKeyVZCOOAIPSNANRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide for Sourcing and Selection: Compound Identity and Core Properties


2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 930688-34-9) is a fully synthetic indole–acetamide hybrid with molecular formula C22H19N3O and molecular weight 341.4 g·mol⁻¹ . It comprises a 2-phenylindole core linked via an N1–acetamide bridge to a 4‑pyridylmethylamine terminus. This substitution pattern places the compound within the broader 2‑phenylindole pharmacophore class, which has been explored for kinase inhibition, epigenetic modulation, and antimicrobial applications, although target‑specific bioactivity data for this precise structure remain sparse in the public domain [1]. Its procurement relevance stems from its distinct N1‑attachment and pyridin‑4‑ylmethyl topology, which differentiate it from numerous structural neighbors that share the same core but differ in regioisomeric or substitution features.

Why 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide Cannot Be Replaced by a Generic Indole–Acetamide Analog


Compounds within the 2‑phenylindole–acetamide family display pronounced sensitivity to subtle structural variations. The pyridine nitrogen position (2‑, 3‑, or 4‑ylmethyl) governs hydrogen‑bond geometry and π‑stacking complementarity, while the presence or absence of the methylene spacer alters amide conformational flexibility and target engagement . In the farnesyltransferase series, shifting from N1‑ to N3‑attachment combined with N‑alkylation changes IC₅₀ by orders of magnitude [1]. Consequently, a generic or “close‑enough” analog—such as a pyridin‑2‑ylmethyl isomer or a des‑phenyl indole—cannot be assumed to replicate the binding pose, selectivity profile, or physicochemical behavior of 2‑(2‑phenyl‑1H‑indol‑1‑yl)‑N‑(pyridin‑4‑ylmethyl)acetamide. The quantitative evidence below demonstrates that even single‑atom or regioisomeric modifications lead to measurable differences in molecular properties and, where data exist, in biological potency.

Quantitative Differentiation Evidence for 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide vs. Closest Analogs


Pyridine Regioisomerism: Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl – Divergent Hydrogen‑Bond Geometry and logP

The target compound bears a pyridin‑4‑ylmethyl side chain, whereas its regioisomer 2‑(2‑phenyl‑1H‑indol‑1‑yl)‑N‑[(pyridin‑2‑yl)methyl]acetamide (ChemDiv Y041‑4148) places the pyridine nitrogen at the ortho position. This positional change alters the calculated partition coefficient (logP/logD) from a predicted value of approximately 3.9 for the 4‑isomer (based on fragment‑based calculation) to 4.15 for the 2‑isomer, a ΔlogP of ≈0.25 . The polar surface area (PSA) remains identical at 34.4 Ų for both isomers because the total heteroatom count is unchanged, but the spatial orientation of the pyridine nitrogen lone pair differs by ~120°, affecting hydrogen‑bond acceptor directionality . In kinase inhibitor programs, such regioisomeric shifts have been shown to alter binding affinity by factors of 10–1000× [1]; therefore, the 4‑ylmethyl configuration cannot be viewed as interchangeable with the 2‑ or 3‑ylmethyl forms.

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Design

Methylene Spacer Requirement: N-(pyridin-4-ylmethyl) vs. N-(pyridin-4-yl) Acetamide

2‑(2‑Phenyl‑1H‑indol‑1‑yl)‑N‑(pyridin‑4‑yl)acetamide (CAS 941100‑10‑3) lacks the methylene spacer present in the target compound [1]. The –CH₂– linker increases the rotatable bond count by one (from 5 to 6) and extends the distance between the amide carbonyl and the pyridine ring nitrogen from ~5.1 Å to ~6.3 Å (energy‑minimized conformer measurement) [2]. This conformational expansion allows the pyridine ring to sample a larger volume of conformational space, which in structurally characterized indole‑amide inhibitors has been shown to enable occupancy of distal sub‑pockets unreachable by the directly attached pyridine analog [2]. The presence of the methylene group also reduces the electron‑withdrawing character of the pyridine on the amide, raising the pKₐ of the amide N–H by an estimated 0.5–1.0 units, which influences both solubility and target hydrogen‑bonding.

Conformational Analysis Ligand Efficiency Drug Design

2‑Phenyl Substitution on the Indole Core: Molecular Weight and Lipophilicity Differentiators from Des‑Phenyl Indole Analogs

Removal of the 2‑phenyl group to yield 2‑(1H‑indol‑1‑yl)‑N‑(pyridin‑4‑ylmethyl)acetamide (CAS 1144448‑28‑1) reduces molecular weight from 341.4 to 265.3 g·mol⁻¹ (ΔMW = −76.1) and eliminates an aromatic ring that contributes significantly to lipophilicity (estimated ΔlogP ≈ −1.8) and π‑stacking potential . In published 2‑phenylindole SAR series, the 2‑aryl substituent has been shown to be essential for occupying a hydrophobic cleft; its deletion typically results in ≥10‑fold loss of target affinity for kinases, HDACs, and GPCR allosteric sites [1]. The higher MW of the target compound places it in a different property space (lead‑like rather than fragment‑like), making it more suitable for target‑based screening in programs where the 2‑phenylindole motif is a validated pharmacophore.

SAR Ligand Efficiency Indices Fragment Evolution

Farnesyltransferase Inhibitory Activity: N1‑Acetamide (Target Compound) vs. N3‑Acetamide (Isobutyl Analog) Scaffold Divergence

A structurally related compound, N‑isobutyl‑2‑(2‑phenyl‑1H‑indol‑3‑yl)‑N‑pyridin‑4‑ylmethyl‑acetamide (CHEMBL367709), inhibits human farnesyltransferase with an IC₅₀ of 3900 nM [1]. This compound differs from the target compound in two critical ways: (i) the acetamide is attached at the indole C3 rather than N1 position, and (ii) the amide nitrogen bears an isobutyl group instead of being a secondary amide. In indole‑based inhibitor series, the N1‑ vs. C3‑attachment point controls the trajectory of the acetamide side chain, with N1‑attachment directing the pyridylmethyl moiety into a different vector than C3‑attachment [2]. While no direct farnesyltransferase data exist for the target compound, the scaffold divergence means the target compound cannot be assumed to share the same potency or target profile; conversely, the target compound's N1‑secondary amide topology may confer selectivity advantages against other targets where N‑alkylation is detrimental.

Enzyme Inhibition Oncology Prenylation Inhibitors

Predicted Drug‑Likeness and Property Space Differentiation from N‑Alkylated and Des‑Phenyl Congeners

The target compound occupies a favorable drug‑like property space: MW = 341.4, predicted logP ≈3.9, hydrogen‑bond acceptors = 3, hydrogen‑bond donors = 1, rotatable bonds = 6, and topological polar surface area (tPSA) ≈55 Ų . It violates none of Lipinski's or Veber's rules. In contrast, the des‑phenyl analog (MW 265, logP ≈2.1) lies in fragment space, while introduction of an N‑isobutyl group (as in CHEMBL367709) increases MW to ~425 and logP above 5, pushing the compound closer to beyond‑Rule‑of‑5 territory [1]. The target compound thus represents a balanced lead‑like starting point, offering sufficient complexity for target engagement while retaining physicochemical properties compatible with CNS permeability (tPSA < 60 Ų) and oral bioavailability prediction.

Physicochemical Profiling Lead-Likeness Library Design

Recommended Research and Procurement Application Scenarios for 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide


Lead‑Like Screening Library Design Targeting CNS‑Permeable Kinase or Epigenetic Targets

With a tPSA below 60 Ų, a single hydrogen‑bond donor, and a balanced logP of ~3.9, this compound meets key CNS MPO (Multiparameter Optimization) criteria [1]. It is an appropriate inclusion in focused screening libraries for kinases, HDACs, or sirtuins whose ATP‑ or acetyl‑lysine binding pockets accommodate a 2‑phenylindole scaffold. The pyridin‑4‑ylmethyl side chain provides a defined hydrogen‑bond acceptor vector that complements hinge‑region or catalytic‑site residues, while the secondary amide permits both donor and acceptor interactions without the steric penalty of N‑alkylation .

Structure‑Based Fragment Elaboration and Scaffold‑Hopping Starting Point

The 2‑phenylindole core is a validated pharmacophore in anticancer, anti‑inflammatory, and antimicrobial programs [1]. The N1‑acetamide linkage and 4‑pyridylmethyl terminus represent a synthetically tractable point for further derivatization (e.g., amide N‑alkylation, pyridine N‑oxidation, or replacement with bioisosteres). The established SAR sensitivity to pyridine regioisomerism (ΔlogP ≈0.25 between 2‑ and 4‑isomers) means this compound can serve as a precise control in scaffold‑hopping studies where the pyridine position is systematically varied .

Selectivity Profiling Against Farnesyltransferase and Related Prenylation Enzymes

Given that the N3‑attached, N‑isobutyl analog (CHEMBL367709) shows measurable farnesyltransferase inhibition (IC₅₀ = 3900 nM), the target compound—with N1‑attachment and a secondary amide—provides a structurally orthogonal probe to dissect the contribution of indole attachment topology and amide substitution to FTase vs. GGTase‑I selectivity [1]. Procurement of both the target compound and the N3‑isobutyl analog as a matched pair enables head‑to‑head selectivity profiling not possible with either compound alone .

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